5-((S)-1-amino-2,2-dimethylpropyl)-[1,3,4]oxadiazol-2-ylamine dihydrochloride
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Overview
Description
5-((S)-1-amino-2,2-dimethylpropyl)-[1,3,4]oxadiazol-2-ylamine dihydrochloride is a compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound contains an oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of acylhydrazides or the reaction of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of a hydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is isolated by neutralization and extraction .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole derivatives often involves similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary depending on the specific requirements of the production process. For example, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3,4-oxadiazole derivatives, including 5-((S)-1-amino-2,2-dimethylpropyl)-[1,3,4]oxadiazol-2-ylamine dihydrochloride, can undergo various chemical reactions such as:
Oxidation: Oxidation reactions can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert oxadiazole derivatives into other heterocyclic compounds.
Substitution: Substitution reactions can introduce different substituents onto the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of an oxadiazole derivative may yield a nitro compound, while reduction may produce an amine .
Scientific Research Applications
1,3,4-oxadiazole derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole derivatives involves their interaction with specific molecular targets and pathways. These compounds can act as enzyme inhibitors, receptor modulators, or ion channel blockers. The exact mechanism depends on the specific structure of the compound and its target .
Comparison with Similar Compounds
1,3,4-oxadiazole derivatives can be compared with other heterocyclic compounds such as:
1,2,4-oxadiazoles: Similar in structure but differ in the position of the nitrogen atoms.
1,2,3-oxadiazoles: Another isomer with different chemical properties.
1,2,5-oxadiazoles: Less commonly studied but still of interest in medicinal chemistry.
The uniqueness of 5-((S)-1-amino-2,2-dimethylpropyl)-[1,3,4]oxadiazol-2-ylamine dihydrochloride lies in its specific structure and the presence of the amino and dimethylpropyl groups, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C7H16Cl2N4O |
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Molecular Weight |
243.13 g/mol |
IUPAC Name |
5-[(1S)-1-amino-2,2-dimethylpropyl]-1,3,4-oxadiazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C7H14N4O.2ClH/c1-7(2,3)4(8)5-10-11-6(9)12-5;;/h4H,8H2,1-3H3,(H2,9,11);2*1H/t4-;;/m1../s1 |
InChI Key |
TYHYXZHPULVAKM-RZFWHQLPSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=NN=C(O1)N)N.Cl.Cl |
Canonical SMILES |
CC(C)(C)C(C1=NN=C(O1)N)N.Cl.Cl |
Origin of Product |
United States |
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